6-(4-bromobenzyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
The compound “6-(4-bromobenzyl)pyrimidine-2,4(1H,3H)-dione” belongs to a class of organic compounds known as pyrimidines and pyrimidine derivatives . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms in a six-member ring . They are important in a number of biological processes and are key components of many pharmaceuticals .
Molecular Structure Analysis
Pyrimidines have a planar, aromatic, and heterocyclic ring structure with two nitrogen atoms . The exact structure of “6-(4-bromobenzyl)pyrimidine-2,4(1H,3H)-dione” would depend on the position and orientation of the bromobenzyl group attached to the pyrimidine ring.Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of nitrogen atoms in the ring . The bromobenzyl group in “6-(4-bromobenzyl)pyrimidine-2,4(1H,3H)-dione” could potentially be a site for further reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(4-bromobenzyl)pyrimidine-2,4(1H,3H)-dione” would depend on its exact structure. Pyrimidines are generally stable, aromatic compounds. The presence of the bromobenzyl group could influence properties like solubility and reactivity .Scientific Research Applications
Synthesis Methods
The synthesis of compounds related to 6-(4-bromobenzyl)pyrimidine-2,4(1H,3H)-dione involves innovative approaches to create pyrimidine derivatives with potential herbicidal and pharmaceutical applications. For instance, Yang Huazheng demonstrated the synthesis of trifluoromethyl pyrimidine derivatives showing good herbicidal activities (Yang Huazheng, 2013). Additionally, a study by P. K. Basu and Amrita Ghosh detailed microwave-promoted synthesis techniques for benzopyrano[4,3-d]pyrimidine derivatives, offering a faster and efficient synthetic route (P. K. Basu & Amrita Ghosh, 2013).
Biological Activity
Compounds structurally related to 6-(4-bromobenzyl)pyrimidine-2,4(1H,3H)-dione have been explored for their antimicrobial properties. S. Vlasov et al. synthesized imidazo[1,2-a]pyridin-2-yl-5-methyl-3-phenylthieno[2,3-d]pyrimidine derivatives, showing moderate activity against S. aureus, E. coli, and B. subtilis, indicating the potential for antibacterial drug development (S. Vlasov et al., 2022).
Computational Studies and Characterization
Research by Abida Ashraf et al. encompasses the synthesis of hydroxybenzoylpyrido[2,3-d]pyrimidine derivatives followed by extensive structural, spectral, and computational analysis. Their work contributes to understanding the electronic structures and reactivity of such compounds, paving the way for further chemical and pharmaceutical applications (Abida Ashraf et al., 2019).
Future Directions
properties
IUPAC Name |
6-[(4-bromophenyl)methyl]-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-8-3-1-7(2-4-8)5-9-6-10(15)14-11(16)13-9/h1-4,6H,5H2,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNPVPZYJBMTKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=O)NC(=O)N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-bromobenzyl)pyrimidine-2,4(1H,3H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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